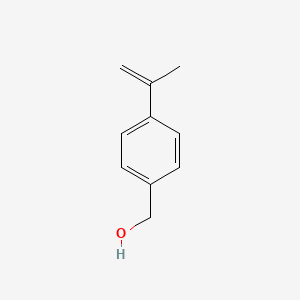

(4-Isopropenylphenyl)methanol

カタログ番号:

B2674325

CAS番号:

6390-64-3

分子量:

148.205

InChIキー:

ZQZJRTREIRRSHH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

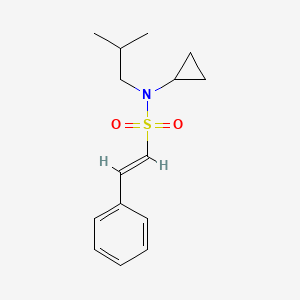

(4-Isopropenylphenyl)methanol is a chemical compound with a molecular structure that contains a total of 23 bonds. These include 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of methanol, a similar compound, has been studied extensively. It involves the use of electrolysis technologies and catalyst developments, kinetics, reactor technology options, as well as design principles, modelling techniques, and research and optimisation gaps . The process synthesis of power-to-methanol has also been studied, particularly in relation to process integration, optimisation, modelling techniques, industrial applications, and the associated techno-economics .Molecular Structure Analysis

The molecular structure of this compound includes 1 hydroxyl group and 1 primary alcohol. It also contains 1 six-membered ring and 6 aromatic bonds. The molecule has 2 rotatable bonds and 7 multiple bonds .科学的研究の応用

Hydrostatic Properties in High-Pressure Research

- Research Context: The hydrostatic properties of materials like methanol are crucial in high-pressure research.

- Key Findings: A study found that a liquid mixture of methanol and ethanol remains hydrostatic up to almost 100 kbar at room temperature, surpassing previous fluids used in high-pressure environments (Piermarini et al., 1973).

Impact on Lipid Dynamics in Biological Membranes

- Research Context: Understanding the impact of methanol on lipid dynamics is vital in the study of biological and synthetic membranes.

- Key Findings: Methanol significantly affects lipid dynamics, including increasing the mixing of lipid vesicles and influencing the structure-function relationship of bilayers (Nguyen et al., 2019).

Catalysis and Chemical Synthesis

- Research Context: Methanol's role as a chemical feedstock in catalysis and synthesis is an area of interest.

- Key Findings: A study explored the direct C–C coupling of methanol with allenes using an iridium catalyst, showcasing methanol's potential in producing higher alcohols with all-carbon quaternary centres (Moran et al., 2011).

Bioprocess Technology and Methanol Utilization

- Research Context: Methanol's role in bioprocess technology using methylotrophic bacteria.

- Key Findings: Methylotrophic bacteria show potential for developing bioprocesses based on methanol, with applications in producing fine and bulk chemicals (Schrader et al., 2009).

Methanol in Industrial Biotechnology

- Research Context: The utilization of methanol in industrial biotechnology, particularly for methanol-dependent growth and production.

- Key Findings: Engineering of Escherichia coli strains to utilize methanol for growth and production of chemicals like ethanol and butanol was demonstrated (Chen et al., 2018).

Applications in Nanotechnology

- Research Context: The role of methanol in the formation of nanoparticles and their catalytic properties.

- Key Findings: Methanol influences the nucleation and growth of silver nanoparticles on carbon supports, affecting their catalytic activity in reduction reactions (Ji et al., 2016).

Analytical Chemistry and Capillary Electrophoresis

- Research Context: Methanol's application in analytical chemistry, particularly in capillary electrophoresis.

- Key Findings: Pure methanol as a separation medium enabled the separation of non-ionic polyethers and the evaluation of their complex formation, highlighting its utility in non-aqueous solvents (Okada, 1995).

Catalysis and Methanol Synthesis

- Research Context: The mechanism of methanol synthesis over Cu-based catalysts.

- Key Findings: Insights into the reaction mechanism and active sites for methanol synthesis, including the role of stepped and ZnOx-decorated Cu surfaces (Studt et al., 2015).

Methanol as a Smart Molecule in Catalysis

- Research Context: Utilizing methanol to study the surface sites of metal oxide catalysts.

- Key Findings: Methanol adsorption and desorption were used to probe the nature of surface sites on ceria nanocrystals, revealing different methoxy species formations (Wu et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

(4-prop-1-en-2-ylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,11H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJRTREIRRSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

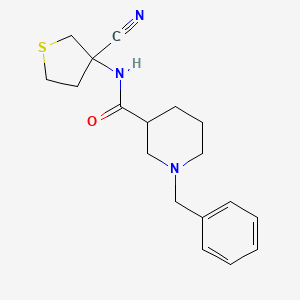

1-benzyl-N-(3-cyanothiolan-3-yl)piperidine-3-carboxamid...

Cat. No.: B2674242

CAS No.: 1333521-10-0

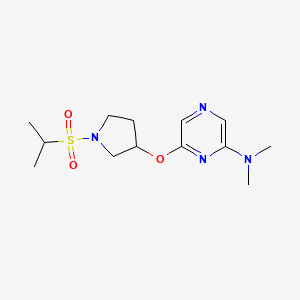

6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimet...

Cat. No.: B2674244

CAS No.: 2034209-62-4

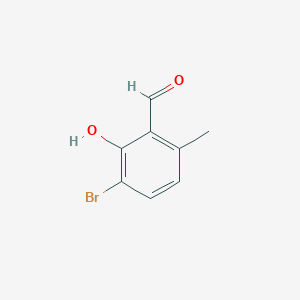

3-Bromo-2-hydroxy-6-methylbenzaldehyde

Cat. No.: B2674246

CAS No.: 160561-95-5

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulf...

Cat. No.: B2674247

CAS No.: 1390755-50-6

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2674248.png)

![5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2674250.png)

![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)

![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)

![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)